molecular formula C32H28O4 B1240714 katsumadain A

katsumadain A

Cat. No.: B1240714
M. Wt: 476.6 g/mol
InChI Key: IAIGBNIWSBFKNA-FIACUDKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Katsumadain A is a naturally occurring compound isolated from the plant Alpinia katsumadai Hayata, which belongs to the Zingiberaceae family. This compound is known for its unique diarylheptanoid scaffold incorporated into the styryl-2-pyranone moiety. This compound has been studied for its various biological activities, including its potential as an anti-emetic and its prominent inhibitory activity against the human influenza virus neuraminidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Katsumadain A has been achieved using a bioinspired, organocatalytic enantioselective 1,4-conjugate addition of styryl-2-pyranone with cinnamaldehyde, followed by a tandem Horner–Wadsworth–Emmons/oxa Michael addition . This method involves the following steps:

    1,4-Conjugate Addition: The reaction between styryl-2-pyranone and cinnamaldehyde is catalyzed by an organocatalyst to form an intermediate.

    Horner–Wadsworth–Emmons Reaction: The intermediate undergoes a Horner–Wadsworth–Emmons reaction to form a new compound.

    Oxa Michael Addition: The final step involves an oxa Michael addition to yield this compound.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the bioinspired synthetic route mentioned above provides a highly efficient pathway for its synthesis. This method can potentially be scaled up for industrial production, given the availability of the starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

Katsumadain A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

Katsumadain A exerts its effects primarily by inhibiting the enzyme neuraminidase, which is crucial for the propagation of the influenza virus. By targeting neuraminidase, this compound prevents the release of viral particles from infected cells, thereby inhibiting the spread of the virus . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of neuraminidase, leading to the inhibition of its enzymatic activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C32H28O4

Molecular Weight

476.6 g/mol

IUPAC Name

(2S,4S)-2-(2-oxo-4-phenylbutyl)-4-phenyl-7-[(E)-2-phenylethenyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one

InChI

InChI=1S/C32H28O4/c33-26(18-16-23-10-4-1-5-11-23)20-28-21-29(25-14-8-3-9-15-25)31-30(35-28)22-27(36-32(31)34)19-17-24-12-6-2-7-13-24/h1-15,17,19,22,28-29H,16,18,20-21H2/b19-17+/t28-,29+/m1/s1

InChI Key

IAIGBNIWSBFKNA-FIACUDKOSA-N

Isomeric SMILES

C1[C@H](OC2=C([C@@H]1C3=CC=CC=C3)C(=O)OC(=C2)/C=C/C4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5

Canonical SMILES

C1C(OC2=C(C1C3=CC=CC=C3)C(=O)OC(=C2)C=CC4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5

Synonyms

katsumadain A

Origin of Product

United States

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